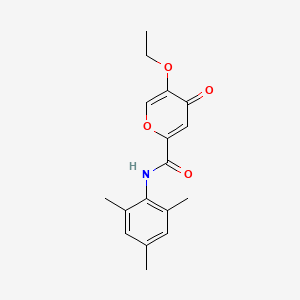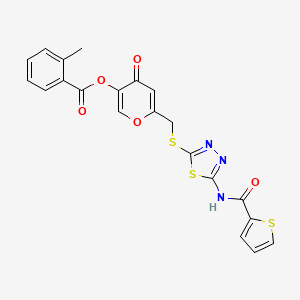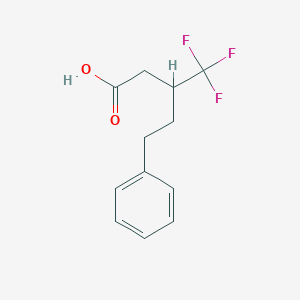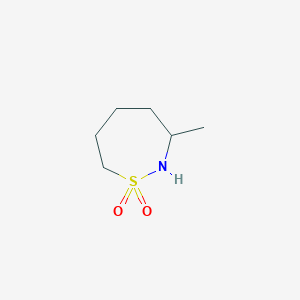
3-Phenyl-1-pyridin-2-yl-1H-pyrazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Phenyl-1-pyridin-2-yl-1H-pyrazol-5-ol” is an organic compound that has been studied for its unusual structures, phase behavior, and fluorescent properties . It is also known as L1 when it forms a complex with ZnCl2 .
Synthesis Analysis
The synthesis of this compound involves the formation of single crystal structures . An efficient synthetic route to construct diverse pyrazole-based chalcones from 1-phenyl-1H-pyrazol-3-ols bearing a formyl or acetyl group on the C4 position of the pyrazole ring, employing a base-catalysed Claisen–Schmidt condensation reaction, has been described .Molecular Structure Analysis
The molecular structure of this compound has been reported in single crystal structures . The compound exhibits supercooling, with a difference in melting and solidification points of over 100°C .Chemical Reactions Analysis
The compound, when complexed with ZnCl2, undergoes a room-to-low temperature single crystal-to-crystal phase transition in the solid state . A birefringent fluid phase mixed with crystalline domains is observed at high temperatures .Physical And Chemical Properties Analysis
The compound exhibits supercooling, with a difference in melting and solidification points of over 100°C . It also shows significant fluorescence enhancement when it forms a complex with ZnCl2 .Wissenschaftliche Forschungsanwendungen
Anticancer Potential
- Cytotoxicity Against Cancer Cell Lines : Compounds related to 3-Phenyl-1-pyridin-2-yl-1H-pyrazol-5-ol have shown moderate to good cytotoxic activity against various human cancer cell lines, indicating potential as anticancer agents (Alam et al., 2017).
Applications in OLED Technology
- High-Efficiency Electroluminescence : Derivatives of this compound have been used in the synthesis of iridium(III) complexes for organic light-emitting diodes (OLEDs), achieving high external quantum efficiency and performance (Su et al., 2021).
- Bipolar Host Materials : Used in the construction of bipolar host materials for phosphorescent OLEDs, these compounds help in achieving high efficiencies and low-efficiency roll-offs (Li et al., 2016).
DNA Interaction and Antibacterial Properties
- DNA Interaction and Antibacterial Activities : Compounds based on this compound have been involved in studies for DNA interaction and have shown potential in antibacterial activities (Ramashetty et al., 2021).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : Some derivatives have shown significant antimicrobial activity, particularly against gram-negative and gram-positive bacteria (Kumar et al., 2012).
Fluorescent Properties
- Structural and Fluorescent Analysis : The synthesis and analysis of derivatives of this compound have led to insights into their fluorescent properties, beneficial in various scientific applications (Hiscock et al., 2019).
Wirkmechanismus
Eigenschaften
IUPAC Name |
5-phenyl-2-pyridin-2-yl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c18-14-10-12(11-6-2-1-3-7-11)16-17(14)13-8-4-5-9-15-13/h1-10,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWOIFYAFVEXBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(N2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-5-oxo-5-phenylpentanamide](/img/structure/B2646761.png)
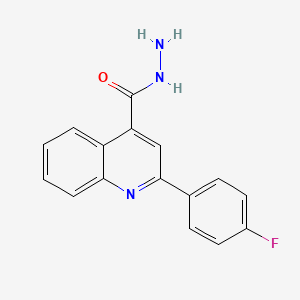
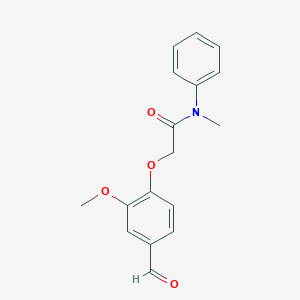
![5-Bromo-2-[(thiophen-2-yl)carbonyl]-1-benzofuran](/img/structure/B2646764.png)
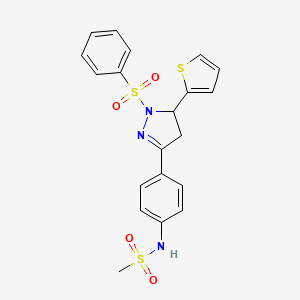
![Methyl 4-((7-chloro-4-methoxybenzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2646769.png)

